D-Fructose 6-Phosphate-13C6 Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Fructose 6-Phosphate-13C6 Disodium Salt: is a stable isotope-labeled form of D-fructose 6-phosphate. This compound is a key intermediate in glycolysis and gluconeogenesis, making it essential in metabolic research. The incorporation of the carbon-13 label allows researchers to track the metabolic fate of the compound with high resolution using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose 6-Phosphate-13C6 Disodium Salt typically involves the phosphorylation of D-fructose using a phosphorylating agent in the presence of a base. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet the standards required for research applications .
Chemical Reactions Analysis
Types of Reactions: D-Fructose 6-Phosphate-13C6 Disodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-fructose 1,6-bisphosphate.
Reduction: It can be reduced to form D-fructose.
Substitution: It can undergo substitution reactions to form different phosphorylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Phosphorylating agents like phosphoric acid are used under basic conditions.
Major Products:
Oxidation: D-fructose 1,6-bisphosphate.
Reduction: D-fructose.
Substitution: Various phosphorylated derivatives.
Scientific Research Applications
D-Fructose 6-Phosphate-13C6 Disodium Salt is widely used in metabolic research, particularly in studies involving the tracking of glucose metabolism and the pentose phosphate pathway. It is valuable in studying enzyme-catalyzed reactions where D-fructose 6-phosphate is a substrate or product, enabling detailed investigation of enzyme kinetics and mechanisms. Additionally, it is utilized in research focusing on the role of fructose 6-phosphate in cellular signaling and regulation, as well as in the exploration of metabolic disorders related to carbohydrate metabolism .
Mechanism of Action
The mechanism of action of D-Fructose 6-Phosphate-13C6 Disodium Salt involves its role as an intermediate in glycolysis and gluconeogenesis. It is converted to
Properties
Molecular Formula |
C6H11Na2O9P |
---|---|
Molecular Weight |
310.06 g/mol |
IUPAC Name |
disodium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;;/h3-5,7-10H,1-2H2,(H2,11,12,13);;/q;2*+1/p-2/t3-,4-,5+,6?;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1;; |
InChI Key |
HYDCSGSCSYCSAK-XIWSNFFCSA-L |
Isomeric SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C](O1)([13CH2]O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.